Cas no 2228606-17-3 (4,5-dimethyl-2-(2-sulfanylethyl)phenol)
4,5-dimethyl-2-(2-sulfanylethyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 4,5-dimethyl-2-(2-sulfanylethyl)phenol
- EN300-1735994
- 2228606-17-3
-
- Inchi: 1S/C10H14OS/c1-7-5-9(3-4-12)10(11)6-8(7)2/h5-6,11-12H,3-4H2,1-2H3
- InChI Key: XWDXACFBVWFZRD-UHFFFAOYSA-N
- SMILES: SCCC1C(=CC(C)=C(C)C=1)O
Computed Properties
- Exact Mass: 182.07653624g/mol
- Monoisotopic Mass: 182.07653624g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 21.2Ų
4,5-dimethyl-2-(2-sulfanylethyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1735994-1g |
4,5-dimethyl-2-(2-sulfanylethyl)phenol |
2228606-17-3 | 1g |
$1557.0 | 2023-09-20 | ||
| Enamine | EN300-1735994-5g |
4,5-dimethyl-2-(2-sulfanylethyl)phenol |
2228606-17-3 | 5g |
$4517.0 | 2023-09-20 | ||
| Enamine | EN300-1735994-10g |
4,5-dimethyl-2-(2-sulfanylethyl)phenol |
2228606-17-3 | 10g |
$6697.0 | 2023-09-20 | ||
| Enamine | EN300-1735994-0.05g |
4,5-dimethyl-2-(2-sulfanylethyl)phenol |
2228606-17-3 | 0.05g |
$1308.0 | 2023-09-20 | ||
| Enamine | EN300-1735994-0.1g |
4,5-dimethyl-2-(2-sulfanylethyl)phenol |
2228606-17-3 | 0.1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1735994-0.25g |
4,5-dimethyl-2-(2-sulfanylethyl)phenol |
2228606-17-3 | 0.25g |
$1432.0 | 2023-09-20 | ||
| Enamine | EN300-1735994-0.5g |
4,5-dimethyl-2-(2-sulfanylethyl)phenol |
2228606-17-3 | 0.5g |
$1495.0 | 2023-09-20 | ||
| Enamine | EN300-1735994-1.0g |
4,5-dimethyl-2-(2-sulfanylethyl)phenol |
2228606-17-3 | 1g |
$1557.0 | 2023-06-04 | ||
| Enamine | EN300-1735994-2.5g |
4,5-dimethyl-2-(2-sulfanylethyl)phenol |
2228606-17-3 | 2.5g |
$3051.0 | 2023-09-20 | ||
| Enamine | EN300-1735994-5.0g |
4,5-dimethyl-2-(2-sulfanylethyl)phenol |
2228606-17-3 | 5g |
$4517.0 | 2023-06-04 |
4,5-dimethyl-2-(2-sulfanylethyl)phenol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4,5-dimethyl-2-(2-sulfanylethyl)phenol
Comprehensive Overview of 4,5-dimethyl-2-(2-sulfanylethyl)phenol (CAS No. 2228606-17-3): Properties, Applications, and Industry Insights
4,5-dimethyl-2-(2-sulfanylethyl)phenol (CAS No. 2228606-17-3) is a specialized phenolic compound gaining attention in pharmaceutical and material science research due to its unique structural features. The molecule combines a phenolic core with a sulfanylethyl side chain, offering dual reactivity that enables diverse applications. As industries increasingly seek multifunctional building blocks for drug discovery and polymer modification, this compound has emerged as a candidate for high-value intermediates in organic synthesis.
Recent studies highlight the compound's potential in antioxidant formulations, where the phenolic hydroxyl group and thiol moiety synergistically scavenge free radicals. Researchers are investigating its role in skin care antioxidants and polymer stabilizers, aligning with growing consumer demand for stable formulations in cosmetics and plastics. The dimethyl substitution pattern on the aromatic ring enhances steric protection of the reactive sites, improving stability—a key consideration for long-lasting performance additives.
From a synthetic chemistry perspective, CAS 2228606-17-3 serves as a versatile scaffold for constructing heterocyclic compounds. The sulfanylethyl group participates in thiol-ene click chemistry, while the phenol functionality enables etherification or esterification. This dual reactivity makes it valuable for creating dendrimer cores and crosslinking agents in advanced material systems. Industry reports suggest increasing patent activity around similar thiol-functionalized phenols, particularly for bioadhesive applications and controlled release matrices.
The compound's physicochemical properties warrant discussion. With moderate polarity from both phenolic and thiol groups, it demonstrates balanced solubility in organic solvents and aqueous-alcoholic mixtures—a characteristic prized in formulation science. Analytical methods for 4,5-dimethyl-2-(2-sulfanylethyl)phenol characterization typically employ HPLC with UV detection and mass spectrometry, crucial for quality control in high-purity applications. Stability studies indicate proper storage under inert atmosphere to prevent disulfide formation, a common consideration for thiol-containing compounds.
Emerging applications in green chemistry initiatives are noteworthy. The compound's potential as a metal-chelating agent is being explored for catalytic systems and environmental remediation formulations. Its ability to coordinate transition metals while maintaining organic solubility makes it interesting for homogeneous catalysis designs. Additionally, the redox-active nature of both functional groups positions it as a candidate for energy storage materials research, particularly in organic battery components.
Regulatory and safety profiles of CAS 2228606-17-3 follow standard practices for sulfhydryl compounds. While not classified as hazardous under major chemical inventories, proper handling protocols for thiol-containing substances apply, including ventilation and protective equipment. The compound's low ecotoxicity profile in preliminary assessments suggests compatibility with sustainable chemistry principles, though complete biodegradation studies remain ongoing.
Market analysis indicates growing interest in functionalized phenolic derivatives like 4,5-dimethyl-2-(2-sulfanylethyl)phenol, driven by demand from specialty chemical sectors. Custom synthesis providers report increased inquiries for tailor-made phenolic compounds, particularly those combining multiple reactive sites. The compound's scalable synthesis route—typically involving electrophilic aromatic substitution followed by thiolation—makes it commercially viable for kilogram-scale production.
Future research directions may explore the compound's biological activity profile, as structural analogs show promise in enzyme inhibition studies. The ortho-substitution pattern could influence molecular recognition properties relevant to drug design. Additionally, its potential in smart materials that respond to redox stimuli warrants investigation, particularly for responsive coatings and drug delivery systems where controlled release mechanisms are desired.
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